molecular formula C9H11NO2 B1272305 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone CAS No. 70977-71-8

1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone

Cat. No.: B1272305
CAS No.: 70977-71-8
M. Wt: 165.19 g/mol
InChI Key: UFIFDZMJARCOCP-UHFFFAOYSA-N
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Description

1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone is an organic compound with the molecular formula C9H11NO2 It is a derivative of acetophenone, characterized by the presence of an amino group, a hydroxyl group, and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 3-methylphenol to produce 3-nitro-2-hydroxy-5-methylphenol, followed by reduction to obtain 3-amino-2-hydroxy-5-methylphenol. This intermediate is then subjected to Friedel-Crafts acylation using acetyl chloride to yield the target compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by acylation. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition.

Comparison with Similar Compounds

    1-(2-Hydroxy-5-methylphenyl)ethanone: Lacks the amino group, resulting in different chemical reactivity and biological activity.

    1-(3-Hydroxy-2-methylphenyl)ethanone: The position of the hydroxyl and methyl groups differs, affecting its chemical properties.

    1-(3-Amino-2-methylphenyl)ethanone: Lacks the hydroxyl group, leading to different interactions and applications.

Uniqueness: 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone is unique due to the presence of both amino and hydroxyl groups on the benzene ring, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-(3-amino-2-hydroxy-5-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-5-3-7(6(2)11)9(12)8(10)4-5/h3-4,12H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIFDZMJARCOCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)N)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373375
Record name 1-(3-Amino-2-hydroxy-5-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70977-71-8
Record name 1-(3-Amino-2-hydroxy-5-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 70977-71-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 2-hydroxy-5-methyl-3-nitroacetophenone [4.0 g; Joshi et al., J. Amer. Chem. Soc., (1954), 76, 4993] in ethanol (150 ml) was hydrogenated at 25° C. and 3.5 kg/cm2 for 44 minutes using a catalyst of platinum on charcoal. The solution was filtered and the filtrate was evaporated at 30° C. under diminished pressure to give a dark red oil, which set to a semi-solid on standing overnight. This material was purified by chromatography on a column of silica gel using diethyl ether as eluant. The fastest running band (yellow) was collected to give 3-amino-2-hydroxy-5-methylacetophenone (2.3 g), m.p. 56°-58° C., in the form of a bright yellow solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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